6-Fluoroindazole vs. Unsubstituted Indazole: 61% Oral Bioavailability Achieved Through Fluorine-Dependent PK Optimization
In a head-to-head structure–activity optimization program at GSK, the unsubstituted indazole amide lead compound 3 showed potent ROCK1 inhibition but suffered from poor oral bioavailability that precluded further development. Systematic indazole substitution studies identified 6-fluoroindazole as a critical modification that decreased clearance and improved oral bioavailability. The optimized 6-fluoroindazole-containing dihydropyridone compound 15 achieved 61% oral bioavailability and dramatically reduced mean arterial pressure in spontaneously hypertensive rats following oral administration [1]. This establishes the 6-fluoroindazole scaffold—the core substructure of 1-(6-fluoro-1H-indazol-1-yl)propan-2-one—as the pharmacologically validated choice for programs where oral exposure is a development criterion.
| Evidence Dimension | Oral bioavailability (%F) after indazole substitution optimization |
|---|---|
| Target Compound Data | 6-Fluoroindazole derivative (Compound 15): 61% oral bioavailability [1] |
| Comparator Or Baseline | Unsubstituted indazole amide (Compound 3): poor oral bioavailability (quantified as inadequate for progression; specific %F not reported in the communication but described as necessitating full optimization campaign) [1] |
| Quantified Difference | 61% oral bioavailability achieved for 6-fluoroindazole analog vs. poor bioavailability for unsubstituted indazole lead; indazole substitution (specifically 6-fluoro) identified as playing a critical role in decreasing clearance and improving oral bioavailability [1] |
| Conditions | ROCK1 inhibitor program; Sprague-Dawley rat pharmacokinetic studies; spontaneously hypertensive rat (SHR) efficacy model; GSK Discovery Research [1] |
Why This Matters
For medicinal chemistry programs where oral bioavailability is a lead optimization gate, the 6-fluoroindazole substructure embodied in this compound has direct literature precedent for enabling 61% oral bioavailability where the non-fluorinated counterpart failed, providing a data-backed rationale for selecting this fluorinated intermediate over non-fluorinated indazole alternatives.
- [1] Goodman KB, Cui H, Dowdell SE, et al. Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry. 2007;50(1):6-9. doi:10.1021/jm0609014 View Source
